molecular formula C11H16S5 B1659500 1,2,3,4,5-Pentakis(methylsulfanyl)benzene CAS No. 65516-74-7

1,2,3,4,5-Pentakis(methylsulfanyl)benzene

Cat. No.: B1659500
CAS No.: 65516-74-7
M. Wt: 308.6 g/mol
InChI Key: SYAFJBVKTONLAY-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentakis(methylsulfanyl)benzene is a chemical compound characterized by the presence of five methylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with methylsulfanyl groups under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available benzene derivatives. The process often includes the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentakis(methylsulfanyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1,2,3,4,5-Pentakis(methylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4,5-Pentakis(methylsulfanyl)benzene exerts its effects involves interactions with molecular targets and pathways. The methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

    1,2,3,4,5-Pentakis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of methylsulfanyl groups.

    1,2,3,4,5-Pentakis(methyl)benzene: Contains methyl groups instead of methylsulfanyl groups.

Uniqueness: 1,2,3,4,5-Pentakis(methylsulfanyl)benzene is unique due to the presence of sulfur atoms in the methylsulfanyl groups, which can significantly alter its chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required .

Properties

IUPAC Name

1,2,3,4,5-pentakis(methylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAFJBVKTONLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C(=C1SC)SC)SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334867
Record name 1,2,3,4,5-Pentakis(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65516-74-7
Record name 1,2,3,4,5-Pentakis(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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